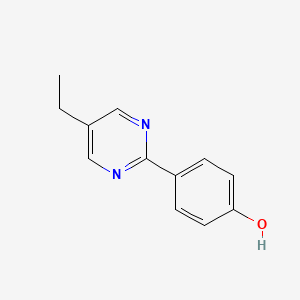
Lrgils-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lrgils-NH2 is a reversed amino acid sequence control peptide for SLIGRL-NH2, a protease-activated receptor-2 (PAR 2) agonist that facilitates gastrointestinal transit in vivo . It is a synthetic peptide with the sequence LRGILS and a C-terminal amide modification . The compound has a molecular weight of 656.83 and a chemical formula of C29H56N10O7 .
Mechanism of Action
Target of Action
Lrgils-NH2 is a reversed amino acid sequence control peptide for SLIGRL-NH2 . Its primary target is the Protease-Activated Receptor-2 (PAR-2) . PAR-2 is a type of protease-activated receptor that plays a crucial role in various biological processes, including inflammation, pain perception, and cancer progression .
Mode of Action
This compound interacts with its target, PAR-2, by acting as a control peptide for SLIGRL-NH2 . This interaction facilitates gastrointestinal transit in vivo . .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its interaction with PAR-2. Activation of PAR-2 has been associated with various physiological and pathological processes, including inflammation, pain, and cancer . .
Pharmacokinetics
It is soluble to 2 mg/ml in water , which may influence its bioavailability and distribution in the body.
Result of Action
The primary result of this compound’s action is the facilitation of gastrointestinal transit in vivo . This suggests that it may have potential therapeutic applications in conditions related to gastrointestinal motility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lrgils-NH2 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The C-terminal amide modification is introduced during the final stages of synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
Lrgils-NH2 primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection reagents such as TFA. The final product is purified using HPLC .
Major Products Formed
The major product formed from the synthesis of this compound is the peptide itself, with a high degree of purity. Any side products or impurities are typically removed during the purification process .
Scientific Research Applications
Lrgils-NH2 is used extensively in scientific research as a control peptide for SLIGRL-NH2. Its applications include:
Comparison with Similar Compounds
Similar Compounds
SLIGRL-NH2: A PAR 2 agonist that facilitates gastrointestinal transit.
Other PAR 2-related peptides: Various peptides that interact with PAR 2 and modulate its activity.
Uniqueness
Lrgils-NH2 is unique in its role as a control peptide for SLIGRL-NH2. Its reversed amino acid sequence ensures that it does not activate PAR 2, making it an essential tool for validating the specificity of SLIGRL-NH2’s effects .
Properties
IUPAC Name |
(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56N10O7/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUFWKYFOMBFPA-JYAZKYGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56N10O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azepino[2,1-b]quinazolin-12(6H)-one,7,8,9,10-tetrahydro-4-hydroxy-](/img/structure/B561497.png)


![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)



![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)
